(3S)-3-phenylmethoxycyclohexan-1-one
Description
(3S)-3-phenylmethoxycyclohexan-1-one is a chiral cyclohexanone derivative featuring a phenylmethoxy substituent at the 3-position of the cyclohexane ring, with an (S)-configured stereocenter. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural uniqueness lies in the combination of a bulky phenylmethoxy group and the cyclohexanone backbone, which influences both its physical properties (e.g., solubility, melting point) and reactivity in stereoselective reactions .
Properties
IUPAC Name |
(3S)-3-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKMFPYPATAJO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Key Research Findings
- Substituent Effects: Bulky groups like phenylmethoxy increase steric hindrance, slowing reaction rates in nucleophilic additions compared to methyl or amino substituents .
- Stereochemical Influence : The (3S) configuration in the target compound and analogues like (3S)-3-methylcyclohexan-1-one is critical for enantioselective synthesis, affecting binding affinity in chiral environments .
- Pharmacological Relevance: Amino-substituted derivatives (e.g., Methoxmetamine) exhibit pronounced psychoactive effects, whereas phenylmethoxy-containing compounds are more commonly utilized as intermediates .
Notes on Contradictions and Corrections
- highlights a nomenclature correction for a related compound, underscoring the importance of accurate structural identification in toxicological studies.
- Discrepancies in substituent positions (e.g., 3- vs. 4-substituted cyclohexanones) emphasize the need for precise synthetic protocols to avoid unintended pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
